Trione

描述

Structure

3D Structure

属性

IUPAC Name |

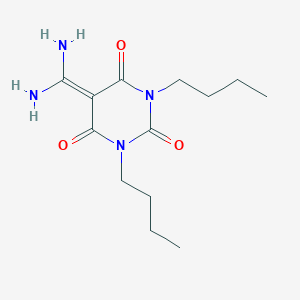

1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-3-5-7-16-11(18)9(10(14)15)12(19)17(13(16)20)8-6-4-2/h18H,3-8H2,1-2H3,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYADQIFGGIKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Pyrimidine-2,4,6-trione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,6-trione, commonly known as barbituric acid, and its derivatives represent a cornerstone in medicinal chemistry. First synthesized in 1864 by Adolf von Baeyer, these compounds have been extensively developed, leading to a class of drugs with a wide range of therapeutic applications, including sedative, hypnotic, anticonvulsant, and anesthetic activities.[1] The pharmacological effects of barbiturates are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2] Beyond their classical applications, contemporary research has unveiled their potential as anticancer, antioxidant, and anti-diabetic agents.[1][3] This guide provides a comprehensive overview of the core synthetic strategies for preparing pyrimidine-2,4,6-trione derivatives, detailed experimental protocols, and a summary of relevant quantitative data to aid in the design and execution of novel synthetic endeavors in this field.

Core Synthetic Methodologies

The synthesis of the pyrimidine-2,4,6-trione core and its subsequent derivatization can be achieved through several key methodologies. The classical approach involves the condensation of a malonic acid derivative with urea (B33335). For the introduction of substituents at the 5-position, the Knoevenagel condensation with aldehydes is a widely employed and versatile method. Furthermore, the Biginelli reaction offers a one-pot, three-component approach to structurally related dihydropyrimidinones.

Condensation of Malonic Esters with Urea

The most fundamental synthesis of the barbituric acid ring system involves the condensation of a disubstituted malonic ester with urea. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates urea to form a more potent nucleophile. The urea anion then undergoes a twofold nucleophilic acyl substitution on the malonic ester, leading to cyclization and the formation of the pyrimidine-2,4,6-trione ring.

Materials:

-

Sodium (11.5 g, 0.5 gram atom)

-

Absolute ethanol (B145695) (500 cc)

-

Diethyl malonate (80 g, 0.5 mole)

-

Urea, dry (30 g, 0.5 mole)

-

Hydrochloric acid (sp. gr. 1.18)

-

2-L round-bottomed flask with reflux condenser

-

Calcium chloride tube

-

Oil bath

-

Büchner funnel

Procedure:

-

In a 2-L round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium in 250 cc of absolute ethanol.

-

To this solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 cc of hot (70°C) absolute ethanol.

-

Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate rapidly.

-

After the reaction is complete, add 500 cc of hot (50°C) water and then enough hydrochloric acid (approx. 45 cc) to make the solution acidic.

-

Filter the resulting clear solution and cool it in an ice bath overnight.

-

Collect the white product on a Büchner funnel, wash with 50 cc of cold water, and dry in an oven at 105–110°C for three to four hours.

Yield: 46–50 g (72–78% of the theoretical amount).

Table 1: Quantitative Data for the Synthesis of Barbituric Acid

| Reactant 1 | Reactant 2 | Base/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Diethyl malonate | Urea | Sodium ethoxide/Ethanol | 7 | 110 | 72-78 | [4] |

Knoevenagel Condensation for 5-Arylidine Derivatives

The Knoevenagel condensation is a powerful method for introducing a wide variety of substituents at the C-5 position of the barbituric acid ring.[5] This reaction involves the condensation of an aldehyde or ketone with the active methylene (B1212753) group of barbituric acid, typically catalyzed by a weak base.[5] Green chemistry approaches, such as solvent-free grinding, have been developed to make this synthesis more environmentally benign.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Barbituric acid (10 mmol)

-

Sodium acetate (B1210297) (10 mmol)

-

Mortar and pestle

-

Distilled water

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

In a mortar, combine the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).

-

Grind the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the solid product with distilled water.

-

Filter the product and recrystallize from a suitable solvent.

Table 2: Quantitative Data for the Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes

| Aldehyde | Catalyst | Reaction Conditions | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Sodium acetate | Grinding, room temp. | 10 | 92 | |

| 4-Chlorobenzaldehyde | Sodium acetate | Grinding, room temp. | 12 | 94 | |

| 4-Methoxybenzaldehyde | Sodium acetate | Grinding, room temp. | 15 | 90 | |

| 4-Nitrobenzaldehyde | Sodium acetate | Grinding, room temp. | 8 | 95 |

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea under acidic catalysis.[6][7] While not directly producing the pyrimidine-2,4,6-trione core, it is a highly efficient method for generating structurally related and biologically active pyrimidine (B1678525) derivatives.[7]

Materials:

-

Aldehyde (20 mmol)

-

Urea (40 mmol)

-

Ethyl acetoacetate (B1235776) (40 mmol)

-

Sulfuric acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, stir a mixture of the aldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (5.2 g, 40 mmol).

-

Adjust the pH of the mixture to 4 or 5 by adding sulfuric acid.

-

Reflux the mixture for 1 hour at 80°C.

-

Recrystallize the resulting product from ethanol.

Table 3: Quantitative Data for the Biginelli Reaction

| Aldehyde | pH | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | 4 | 1 | 80 | 81.7 | [7] |

| 4-Methoxybenzaldehyde | 5 | 1 | 80 | 35.9 | [7] |

Spectroscopic Data of Selected Derivatives

The structural elucidation of pyrimidine-2,4,6-trione derivatives relies heavily on spectroscopic techniques. The following table summarizes key spectroscopic data for representative compounds.

Table 4: Spectroscopic Data for Selected Pyrimidine-2,4,6-trione Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |

| 5-((4-Methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.89 (s, 3H, OCH₃), 6.98 (d, 2H, Ar-H), 8.12 (d, 2H, Ar-H), 8.27 (s, 1H, =CH), 11.15 (s, 1H, NH), 11.25 (s, 1H, NH) | 55.9, 115.2, 126.5, 134.8, 151.3, 162.8, 164.5 | 3550-3435 (NH), 1710-1680 (C=O) | [8] |

| 1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 7.15 (m, 4H), 6.84 (m, 4H), 4.05 (m, 4H), 3.77 (s, 6H), 3.57 (s, 2H), 2.81 (m, 4H) | 164.4, 158.5, 151.2, 130.6, 129.8, 128.7, 114.0, 55.3, 43.3, 39.6, 33.2 | Not specified | [9] |

| 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 7.24 (m, 4H), 6.94 (m, 2H), 6.86 (m, 4H), 4.32 (t, 4H), 4.19 (m, 4H), 3.63 (s, 2H) | 164.5, 158.3, 151.4, 129.6, 121.3, 114.6, 64.2, 41.0, 39.7 | Not specified | [9] |

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of pyrimidine-2,4,6-trione derivatives as anticancer agents. Some of these compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the p38 MAP kinase pathway.

Caption: Experimental workflow for the synthesis and biological evaluation of pyrimidine-2,4,6-trione derivatives.

Caption: Inhibition of the p38 MAP kinase signaling pathway by pyrimidine-2,4,6-trione derivatives.

Conclusion

The synthesis of pyrimidine-2,4,6-trione derivatives continues to be a fertile area of research, driven by their diverse and significant biological activities. The classical condensation and Knoevenagel reactions remain robust and versatile methods for accessing a wide array of derivatives. The development of green synthetic protocols offers more sustainable approaches to these valuable compounds. The data and methodologies presented in this guide are intended to serve as a practical resource for researchers in the field, facilitating the design and synthesis of novel pyrimidine-2,4,6-trione derivatives with tailored therapeutic properties. The exploration of their mechanisms of action, such as the inhibition of key signaling pathways, will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jetir.org [jetir.org]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. jmchemsci.com [jmchemsci.com]

- 8. science.asu-edu.ru [science.asu-edu.ru]

- 9. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrimidine-2,4,6-triones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4,6-triones, a class of heterocyclic organic compounds built upon a pyrimidine (B1678525) ring with three ketone groups, are more commonly known by their historical name: barbiturates. Initially synthesized in the late 19th century, these compounds have a long and complex history in medicine.[1] While their use as sedative-hypnotics and anxiolytics has largely been superseded by safer alternatives like benzodiazepines due to a narrow therapeutic index and high potential for dependence, the pyrimidine-2,4,6-trione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a surprisingly broad range of biological activities.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological effects of pyrimidine-2,4,6-trione derivatives, moving beyond their classical central nervous system effects to encompass their emerging roles in oncology, neuroprotection, and metabolic diseases. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Central Nervous System Depressant Activities

The most well-documented biological activity of pyrimidine-2,4,6-triones is their depressant effect on the central nervous system (CNS).[4] This activity is responsible for their historical use as sedatives, hypnotics, anticonvulsants, and anesthetics.[3][5]

Mechanism of Action: GABAergic Modulation

The primary mechanism by which barbiturates exert their CNS depressant effects is through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron.[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA and benzodiazepine (B76468) binding sites.[1] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[2] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.[2]

In addition to their effects on GABA-A receptors, some barbiturates, like those used in anesthesia, can also decrease calcium flow across neuronal membranes.[4] Furthermore, they can inhibit the activity of excitatory glutamate (B1630785) receptors, specifically AMPA and kainate receptors, further contributing to their CNS depressant effects.[2]

Mechanism of GABAergic modulation by pyrimidine-2,4,6-triones.

Classification and Therapeutic Applications

The CNS depressant effects of barbiturates are classified based on their duration of action, which dictates their clinical applications.[1][6]

| Classification | Onset of Action | Duration of Action | Examples | Primary Therapeutic Uses |

| Ultra-short-acting | Immediate | Very short | Thiopental, Methohexital | Induction of anesthesia |

| Short-acting | 10-15 minutes | 3-4 hours | Pentobarbital, Secobarbital | Sedatives, Hypnotics (for difficulty falling asleep) |

| Intermediate-acting | 45-60 minutes | 6-8 hours | Amobarbital, Butabarbital | Sedatives, Hypnotics (for maintaining sleep) |

| Long-acting | 30-60 minutes | 10-16 hours | Phenobarbital, Primidone | Anticonvulsants (for seizures) |

Data compiled from multiple sources.[4][6][7]

Emerging Biological Activities

Recent research has unveiled a diverse array of biological activities for pyrimidine-2,4,6-trione derivatives, extending far beyond their traditional role as CNS depressants. These findings open up new avenues for drug discovery and development.

Anticancer Activity

Several studies have highlighted the potential of pyrimidine-2,4,6-trione derivatives as anticancer agents.[8][9] Their mechanisms of action in this context are varied and appear to be multifactorial.

One notable derivative, Ro-28-2653, has demonstrated potent anti-invasive, antitumoral, and antiangiogenic efficacy.[10] This compound acts as a selective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2, MMP-9, and membrane type 1-MMP (MT1-MMP).[10] These enzymes are crucial for tumor invasion and metastasis. In vivo studies have shown that Ro-28-2653 can reduce tumor growth and vascularization.[10]

Other pyrimidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer.[9] Molecular docking studies suggest that some of these compounds may act as topoisomerase II inhibitors and DNA intercalating agents.[9]

| Compound/Derivative | Target/Mechanism | In Vitro Activity (IC50) | Cancer Cell Line(s) |

| Ro-28-2653 | MMP-2, MMP-9, MT1-MMP inhibitor | Not specified | Various human tumor xenografts |

| Pyrimidine derivative 2d | Cytotoxic effects | Strong cytotoxicity at 50 µM | A549 (lung cancer) |

Data is illustrative and based on available research.[10][11]

Potential anticancer mechanisms of pyrimidine-2,4,6-trione derivatives.

Neuroprotective Activity in Amyotrophic Lateral Sclerosis (ALS)

Promisingly, pyrimidine-2,4,6-trione derivatives have been identified as potential therapeutic agents for amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease.[12] Certain analogs have been shown to inhibit mutant SOD1-dependent protein aggregation, a key pathological feature of some forms of ALS.[12] These compounds have demonstrated good potency, favorable ADME (absorption, distribution, metabolism, and excretion) properties, low toxicity, and the ability to penetrate the blood-brain barrier.[12]

| Compound | EC50 for Neuroprotection |

| 1,3-Bis(3-phenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione (8) | 1.32 μM |

| 1,3-Bis(3,3-diphenylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione (9) | 1.39 μM |

| 1,3-Bis(2-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (15) | 3.29 μM |

| 1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (21) | 3.36 μM |

Data from a study on pyrimidine-2,4,6-triones as inhibitors of mutant SOD1-dependent protein aggregation.[12]

Enzyme Inhibition: α-Glucosidase and β-Glucuronidase

Derivatives of pyrimidine-2,4,6-trione have also been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism and other biological processes.

-

α-Glucosidase Inhibition: Certain C5-substituted barbituric acid derivatives have shown potent α-glucosidase inhibitory activity, significantly more potent than the standard drug acarbose.[8] This suggests a potential therapeutic application in the management of type 2 diabetes.

-

β-Glucuronidase Inhibition: Some derivatives have exhibited moderate inhibitory activity against β-glucuronidase.[8] This enzyme is implicated in the development of certain cancers and the side effects of some drugs.

| Compound | Enzyme | IC50 | Standard | Standard IC50 |

| 3m | α-Glucosidase | 22.9 ± 0.5 µM | Acarbose | 841 ± 1.73 µM |

| 3f | β-Glucuronidase | 86.9 ± 4.33 µM | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 µM |

Data from a study on the synthesis and enzyme inhibition of pyrimidine-2,4,6-trione derivatives.[8]

Other Reported Activities

The biological activities of pyrimidine-2,4,6-triones are not limited to the aforementioned areas. Various derivatives have also been reported to possess:

-

Anti-inflammatory and analgesic activity [14]

-

Antiviral activity, including against HIV [17]

-

Bone anabolic effects , promoting osteogenesis via the BMP2/SMAD1 signaling pathway[18]

-

Modulation of voltage-gated L-type Ca2+ channels , with some derivatives acting as activators[19][20]

Experimental Protocols

A comprehensive understanding of the biological activities of these compounds requires a detailed look at the experimental methods used for their evaluation. Below are outlines of key experimental protocols.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow for an in vitro anticancer cytotoxicity (MTT) assay.

Anticonvulsant Activity Screening

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are standard models for screening potential anticonvulsant drugs.

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce a seizure. The ability of a test compound to prevent the tonic hindlimb extension phase of the seizure is taken as an indication of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for myoclonic seizures. A subcutaneous injection of pentylenetetrazole, a GABA-A receptor antagonist, is administered to induce seizures. The ability of a test compound to prevent or delay the onset of clonic seizures is measured.

α-Glucosidase Inhibition Assay

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

-

Preparation of Solutions: Prepare buffer solution (e.g., phosphate (B84403) buffer), α-glucosidase enzyme solution, substrate solution (p-nitrophenyl-α-D-glucopyranoside, pNPG), and test compound solutions at various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the buffer, test compound solution, and α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate at 37°C for a further period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

-

Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Conclusion and Future Directions

The pyrimidine-2,4,6-trione scaffold, once primarily associated with CNS depressant drugs, is now recognized as a privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. The research highlighted in this guide demonstrates the potential of these derivatives in diverse therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.

For researchers and drug development professionals, the versatility of the pyrimidine-2,4,6-trione core offers exciting opportunities. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their various biological targets.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms underlying the non-CNS activities of these derivatives.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to identify lead candidates with favorable drug-like properties.

By leveraging modern drug discovery techniques, the full therapeutic potential of pyrimidine-2,4,6-trione derivatives can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.

References

- 1. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. britannica.com [britannica.com]

- 4. news-medical.net [news-medical.net]

- 5. Barbiturate | PPTX [slideshare.net]

- 6. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Barbiturates: What it is, Types, Uses, Side Effects & Abuse [webmd.com]

- 8. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 16. medwinpublishers.com [medwinpublishers.com]

- 17. sphinxsai.com [sphinxsai.com]

- 18. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidine-2,4,6-triones are a new class of voltage-gated L-type Ca2+ channel activators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Barbituric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of barbituric acid derivatives, a class of compounds historically significant for their central nervous system (CNS) depressant effects, including sedative, hypnotic, and anticonvulsant activities. While their clinical use has been largely superseded by agents with wider therapeutic indices, the foundational SAR principles of barbiturates remain a cornerstone of medicinal chemistry.

Core Principles of Barbiturate (B1230296) Activity

Barbituric acid itself is not pharmacologically active as it possesses low lipophilicity and therefore limited ability to cross the blood-brain barrier.[1] Its activity is conferred through specific structural modifications, primarily at the C-5 position of the pyrimidine (B1678525) ring. The key determinants of activity are a delicate balance between lipophilicity, which governs CNS penetration and receptor interaction, and acidity (pKa), which influences the ratio of ionized to unionized forms of the molecule.[2]

The Critical Role of C-5 Substitution

The most crucial requirement for the CNS depressant activity of barbiturates is the disubstitution at the C-5 position. Both hydrogen atoms on the C-5 methylene (B1212753) group must be replaced with alkyl or aryl groups.[2][3]

-

Lipophilicity and Potency: The nature of the C-5 substituents dictates the lipophilicity (often measured as the partition coefficient, LogP) of the derivative. Increasing lipophilicity generally enhances hypnotic potency and accelerates the onset of action.[2]

-

Carbon Chain Length: Optimal hypnotic activity is typically observed when the total number of carbon atoms in both C-5 side chains is between 6 and 10.[2][3]

-

Branching and Unsaturation: Branched, cyclic, or unsaturated side chains at the C-5 position tend to increase potency and lipid solubility but often result in a shorter duration of action due to more rapid metabolic inactivation.[2][3]

-

Aryl Substitution: The presence of a phenyl group at C-5, as seen in phenobarbital, confers selective anticonvulsant activity, making these derivatives particularly useful in the treatment of epilepsy.[4]

Modifications at Other Positions

-

N-Alkylation: Substitution of an alkyl group (e.g., methyl) on one of the nitrogen atoms (N-1 or N-3) can increase lipid solubility, leading to a more rapid onset but also a shorter duration of action. However, disubstitution on both N-1 and N-3 renders the compound non-acidic and thus inactive.[2]

-

C-2 Thiobarbiturates: Replacing the carbonyl oxygen at the C-2 position with a sulfur atom creates a thiobarbiturate. This modification significantly increases lipid solubility, resulting in compounds with a very rapid onset and short duration of action, such as thiopental, which is used as an intravenous anesthetic.[2]

Mechanism of Action: GABA-A Receptor Modulation

Barbiturates exert their primary pharmacological effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[5] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian CNS and functions as a ligand-gated chloride ion channel.

The binding of barbiturates to a distinct site on the GABA-A receptor potentiates the effect of GABA. Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates increase the duration of the chloride channel opening.[5] This prolonged opening leads to an enhanced influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential, resulting in overall CNS depression. At higher concentrations, barbiturates can directly activate the GABA-A receptor, acting as agonists even in the absence of GABA.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data for a selection of barbituric acid derivatives, illustrating the relationship between chemical structure, physicochemical properties, and biological activity.

Table 1: Physicochemical Properties and Hypnotic Activity of Selected Barbiturates

| Compound | R5 Substituent 1 | R5 Substituent 2 | LogP | pKa | Hypnotic Dose (mg) | Duration of Action |

| Barbital (B3395916) | Ethyl | Ethyl | 1.0 | 8.0 | 300 | Long (>8 hrs) |

| Phenobarbital | Ethyl | Phenyl | 1.5 | 7.4 | 100 | Long (>8 hrs) |

| Amobarbital | Ethyl | Isopentyl | 1.9 | 7.8 | 100-200 | Intermediate (6-8 hrs) |

| Pentobarbital | Ethyl | 1-Methylbutyl | 2.1 | 8.0 | 100 | Short (3-4 hrs) |

| Secobarbital | Allyl | 1-Methylbutyl | 2.2 | 7.9 | 100 | Short (3-4 hrs) |

| Thiopental† | Ethyl | 1-Methylbutyl | 2.8 | 7.4 | IV Anesthetic | Ultra-short (~15 min) |

Data compiled from multiple sources for illustrative comparison. Absolute values may vary based on experimental conditions. †Thiopental is a thiobarbiturate (C2=S).

Table 2: In Vitro Potency at the GABA-A Receptor

| Compound | Assay Type | Measured Value (µM) | Effect |

| Pentobarbital | Electrophysiology | 41 | EC₅₀ for GABA-A agonism |

| Pentobarbital | Electrophysiology | 94 | EC₅₀ for potentiation of 1 µM GABA |

| Phenobarbital | Electrophysiology | 133 | EC₅₀ for GABA-A agonism |

| Phenobarbital | Electrophysiology | 144 | EC₅₀ for increasing IPSC decay |

| Phenobarbital | Electrophysiology | 890 | EC₅₀ for potentiation of 1 µM GABA |

Data sourced from electrophysiological studies on rodent neurons.[6]

Experimental Protocols

Detailed methodologies are essential for the discovery and characterization of novel barbituric acid derivatives. The following sections outline standard protocols for synthesis and biological evaluation.

Synthesis of 5,5-Disubstituted Barbituric Acids

A common method for synthesizing the barbiturate core is the condensation reaction between a disubstituted malonic ester and urea (B33335).

Protocol: Synthesis of Barbital (5,5-diethylbarbituric acid)

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium metal (1 equivalent) in absolute ethanol (B145695) under anhydrous conditions.

-

Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate (1 equivalent), followed by a solution of dry urea (1 equivalent) dissolved in hot absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 110°C) for 6-8 hours. A white solid (the sodium salt of barbital) will precipitate.

-

Work-up: After cooling, add hot water to dissolve the precipitate. Acidify the clear solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

-

Isolation: Cool the solution in an ice bath to crystallize the product. Collect the white, crystalline barbital by vacuum filtration, wash with cold water, and dry thoroughly.

References

The Anti-inflammatory Potential of Pyrimidine-2,4,6-triones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory potential of pyrimidine-2,4,6-triones, a class of compounds also known as barbiturates. While historically recognized for their effects on the central nervous system, emerging research has highlighted their immunomodulatory and anti-inflammatory properties. This document consolidates key findings, presents available quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Introduction to Pyrimidine-2,4,6-triones and Inflammation

Pyrimidine-2,4,6-triones, with their core barbituric acid structure, represent a versatile scaffold for medicinal chemistry. Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The anti-inflammatory effects of pyrimidine (B1678525) derivatives are attributed to their ability to modulate key inflammatory mediators and signaling pathways, including the inhibition of pro-inflammatory enzymes, cytokines, and transcription factors.[1][2]

Data Presentation: Quantitative Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory and related activities of pyrimidine-2,4,6-trione and its derivatives. It is important to note that research specifically detailing the anti-inflammatory IC50 values for this scaffold is still emerging.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Related Enzymes

| Compound/Derivative | Assay | Target | IC50 Value (µM) | Reference |

| Pyrano[2,3-d]pyrimidine derivative 5 | COX-2 Inhibition | COX-2 | 0.04 ± 0.09 | [1] |

| Pyrano[2,3-d]pyrimidine derivative 6 | COX-2 Inhibition | COX-2 | 0.04 ± 0.01 | [1] |

| BC12 (Barbituric acid derivative) | IL-2 Production Inhibition | IL-2 | Not specified | [3] |

| Thiobarbituric acid derivative 2d | Nitric Oxide (NO) Production Inhibition | iNOS | Not specified | [4] |

| Thiobarbituric acid derivative 2l | Nitric Oxide (NO) Production Inhibition | iNOS | Not specified | [4] |

| α-mangostin | Nitric Oxide (NO) Production Inhibition | iNOS | 12.4 | [4] |

| γ-mangostin | Nitric Oxide (NO) Production Inhibition | iNOS | 10.1 | [4] |

| Aucubin | TNF-α Production Inhibition | TNF-α | 0.101 µg/ml | [5] |

| Aucubin | IL-6 Production Inhibition | IL-6 | 0.19 µg/ml | [5] |

Table 2: In Vivo Anti-inflammatory Activity

| Compound/Derivative | Animal Model | Assay | Dose | % Inhibition | Reference |

| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | Rat | Carrageenan-induced paw edema | 100 mg/kg | Not specified, potent | [6] |

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine (5d) | Rat | Carrageenan-induced paw edema | 100 mg/kg | Not specified, potent | [6] |

| 5-substituted pyrimidine derivatives | Rat | Carrageenan-induced paw edema | Not specified | Active | [7] |

Key Signaling Pathways in Inflammation Modulated by Pyrimidine-2,4,6-triones

The anti-inflammatory effects of pyrimidine-2,4,6-triones are believed to be mediated through the modulation of critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8] Some barbituric acid derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[9][10]

MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to external stressors, including inflammatory stimuli. Activation of these kinases through a phosphorylation cascade leads to the activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. Thiopental, a barbiturate, has been shown to modulate p38 MAPK activation.[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory potential of pyrimidine-2,4,6-trione derivatives.

In Vitro Assays

Objective: To determine the cytotoxic concentration of the test compounds on relevant cell lines (e.g., RAW 264.7 macrophages).

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

96-well plates

-

Test compounds (pyrimidine-2,4,6-trione derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in DMEM.

-

Remove the culture medium and treat the cells with different concentrations of the test compounds for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Objective: To measure the inhibitory effect of the test compounds on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM, FBS, Penicillin-Streptomycin

-

96-well plates

-

Test compounds

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

Procedure:

-

Seed RAW 264.7 cells as described in the MTT assay protocol.

-

Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Objective: To measure the effect of test compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

-

Cell culture supernatants from the NO production assay.

-

ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution).

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Recombinant cytokines for standard curve.

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

-

Wash the plate and add the substrate solution. Incubate until color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from the standard curve.[11]

Objective: To investigate the effect of test compounds on the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.

Materials:

-

RAW 264.7 cells

-

Test compounds

-

LPS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat RAW 264.7 cells with test compounds and/or LPS for the desired time points.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[12][13]

In Vivo Assays

Objective: To evaluate the acute anti-inflammatory activity of the test compounds.

Animals:

-

Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Test compounds

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or calipers

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin, 10 mg/kg)

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compounds, vehicle (control group), or standard drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group.

Objective: To evaluate the chronic anti-inflammatory and anti-arthritic activity of the test compounds.

Animals:

-

Lewis or Wistar rats

Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Test compounds

-

Calipers

-

Standard drug (e.g., Methotrexate)

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.

-

Administer the test compounds, vehicle, or standard drug daily, starting from day 0 or after the onset of arthritis (around day 10).

-

Monitor the paw volume of both the injected and non-injected paws regularly (e.g., every other day) using calipers.

-

Assess the arthritis severity using a scoring system based on erythema and swelling.

-

At the end of the study (e.g., day 21 or 28), collect blood for hematological and biochemical analysis, and perform histopathological examination of the joints.

Conclusion and Future Directions

The available evidence suggests that pyrimidine-2,4,6-triones and their derivatives possess promising anti-inflammatory properties, primarily through the modulation of the NF-κB and potentially the MAPK signaling pathways. However, a significant need exists for more comprehensive studies to quantify the anti-inflammatory effects of a wider range of these compounds in various in vitro and in vivo models. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To identify the key structural features of pyrimidine-2,4,6-triones that contribute to their anti-inflammatory activity.

-

Mechanism of Action Elucidation: To further delineate the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential of lead compounds in more complex disease models and assess their safety profiles.

By addressing these research gaps, the full therapeutic potential of pyrimidine-2,4,6-triones as a novel class of anti-inflammatory agents can be realized.

References

- 1. akjournals.com [akjournals.com]

- 2. iris.unito.it [iris.unito.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. barbituric acid complex: Topics by Science.gov [science.gov]

- 6. WO2011008302A1 - Certain chemical entities, compositions and methods - Google Patents [patents.google.com]

- 7. Thio-barbiturate-derived compounds are novel antioxidants to prevent LPS-induced inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antifibrotic Effects of a Barbituric Acid Derivative on Liver Fibrosis by Blocking the NF-κB Signaling Pathway in Hepatic Stellate Cells [frontiersin.org]

- 9. Introduction [frontiersin.org]

- 10. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Drug Central [drugcentral.org]

- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Pyrimidine-2,4,6-trione Hybrids in Oncology: A Technical Guide

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the burgeoning field of pyrimidine-2,4,6-trione hybrids as potent antitumor agents. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and critical signaling pathways. The core focus is to furnish a comprehensive resource that can accelerate further investigation and development of this promising class of molecules.

Quantitative Analysis of Antitumor Activity

The antitumor efficacy of various pyrimidine-2,4,6-trione hybrids has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values serve as key metrics for their cytotoxic and cytostatic potential. The following tables summarize the quantitative data from recent studies, offering a comparative overview of the potency of these compounds.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrimidine-2,4,6-trione Hybrids Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3m | - | - | Acarbose (α-glucosidase inhibitor) | 841 ± 1.73 |

| α-glucosidase | 22.9 ± 0.5 | |||

| 3f | - | - | d-saccharic acid 1,4-lactone (β-Glucuronidase inhibitor) | 45.75 ± 2.16 |

| β-Glucuronidase | 86.9 ± 4.33 | |||

| 4e | Cytotoxicity | 0.009 ± 0.001 | - | - |

| α-amylase | 0.055 ± 0.002 | - | - | |

| α-glucosidase | 0.050 ± 0.002 | - | - |

Data synthesized from a study on the synthesis and biological evaluation of pyrimidine-2,4,6-trione derivatives.[1][2]

Table 2: Neuroprotective Activity (EC50) of Pyrimidine-2,4,6-trione Derivatives

| Compound ID | Description | EC50 (µM) |

| 3 | 1,3-Dipropylpyrimidine-2,4,6(1H,3H,5H)-trione | 7.68 |

| 13 | 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.26 |

| 15 | 1,3-Bis(2-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 3.29 |

| 22 | 1,3-Bis(3,4-dimethoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 11.59 |

These compounds were evaluated for their ability to inhibit mutant SOD1-dependent protein aggregation, a hallmark of Amyotrophic Lateral Sclerosis (ALS). While not directly anticancer data, these EC50 values provide insights into the structure-activity relationship of the pyrimidine-2,4,6-trione scaffold.[3]

Detailed Experimental Protocols

The following section outlines the methodologies for key experiments cited in the evaluation of pyrimidine-2,4,6-trione hybrids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6]

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the pyrimidine-2,4,6-trione hybrid compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Cell Invasion Assessment: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.[7][8][9][10][11]

Protocol:

-

Chamber Preparation: Transwell inserts with a porous polycarbonate membrane are coated with a layer of Matrigel or a similar basement membrane extract.

-

Cell Seeding: Cancer cells, previously starved in serum-free media, are seeded into the upper chamber of the Transwell insert.

-

Chemoattractant Addition: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

-

Incubation: The plate is incubated for 24-48 hours at 37°C with 5% CO₂, allowing the cells to invade through the Matrigel and the porous membrane.

-

Removal of Non-Invasive Cells: The non-invasive cells on the upper surface of the membrane are removed using a cotton swab.

-

Fixation and Staining: The invasive cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a 0.1% crystal violet solution.

-

Quantification: The number of stained, invaded cells is counted under a microscope in several random fields, and the results are averaged.

In Vivo Antitumor Efficacy: Human Tumor Xenograft Model

This model assesses the ability of a compound to inhibit tumor growth in a living organism.[12][13][14][15]

Protocol:

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Cell Preparation: Human cancer cells are harvested, washed, and resuspended in a solution of PBS and Matrigel at a 1:1 ratio.

-

Subcutaneous Injection: The cell suspension (typically 1-2 x 10⁶ cells) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor dimensions (length and width) are measured with calipers every 2-3 days, and the tumor volume is calculated using the formula: V = (Length x Width²)/2.

-

Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The pyrimidine-2,4,6-trione hybrid is administered (e.g., orally or intraperitoneally) according to the study design.

-

Data Collection: Tumor volumes and body weights are monitored throughout the treatment period.

-

Endpoint and Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treatment group to the control group.

Signaling Pathways and Mechanisms of Action

A primary mechanism by which pyrimidine-2,4,6-trione hybrids exert their antitumor activity is through the inhibition of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM), a process essential for tumor invasion, metastasis, and angiogenesis.[16][17][18][19][20]

MMP-Mediated Cancer Progression and Inhibition

The diagram below illustrates the signaling cascade leading to MMP activation and the subsequent promotion of cancer progression. Pyrimidine-2,4,6-trione hybrids act as inhibitors of MMPs, thereby blocking these malignant processes.

Caption: MMP Signaling Pathway and Inhibition by Pyrimidine-2,4,6-trione Hybrids.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.

MTT Assay Workflow

Caption: Workflow for In Vitro Cytotoxicity MTT Assay.

Transwell Invasion Assay Workflow

Caption: Workflow for Transwell Cell Invasion Assay.

In Vivo Xenograft Study Workflow

Caption: Workflow for In Vivo Human Tumor Xenograft Study.

References

- 1. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 8. snapcyte.com [snapcyte.com]

- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 10. Transwell migration and invasion assay [bio-protocol.org]

- 11. clyte.tech [clyte.tech]

- 12. benchchem.com [benchchem.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 16. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Matrix metalloproteinases in tumorigenesis: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]

- 19. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 20. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery of Novel Pyrimidine-2,4,6-trione Scaffolds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of emerging pyrimidine-2,4,6-trione derivatives.

The pyrimidine-2,4,6-trione core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of novel derivatives of this scaffold. It delves into their synthesis, summarizes their quantitative biological data, details experimental protocols, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Quantitative Biological Activities

The following tables summarize the inhibitory and cytotoxic activities of various pyrimidine-2,4,6-trione derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer and Cytotoxic Activities (IC50 µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-(4-chlorophenyl)-...-trione (4e) | - | 0.009 ± 0.001 | [1] |

| Pyrido[2,3-d]pyrimidine (2d) | A549 | Strong at 50 µM | [2] |

| Pyrimidine (B1678525) derivative 2a | A549 | 42 | [3] |

| Pyrimidine derivative 2f | A549 | 47.5 | [3] |

Table 2: Antioxidant Activity (IC50 µM)

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2,4,6-substituted pyrimidine (1b) | DPPH | 8 | [4] |

| 2,4,6-substituted pyrimidine (1b1) | DPPH | 10 | [4] |

| 5-arylidenebarbituric acid (1a3) | DPPH | 16.92 µg/ml | [4] |

| 5-arylidenebarbituric acid (1a2) | DPPH | 17.21 µg/ml | [4] |

| 5-arylidenebarbituric acid (1a1) | DPPH | 17.72 µg/ml | [4] |

| Chromenopyrimidinethione (2a) | DPPH | 21.28 µg/ml | [4] |

Table 3: α-Glucosidase and β-Glucuronidase Inhibition (IC50 µM)

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 5-(substituted)-1,3-dimethyl...-trione (4e) | α-Glucosidase | 0.050 ± 0.002 | [1] |

| 5-(substituted)-1,3-dimethyl...-trione (4e) | α-Amylase | 0.055 ± 0.002 | [1] |

| 3-amino-2,4-diarylbenzo...pyrimidine (3k) | α-Glucosidase | 16.4 ± 0.36 | [5] |

| Barbiturate derivative (3m) | α-Glucosidase | 22.9 ± 0.5 | [6] |

| 2,4,6-triaryl pyrimidine (4d) | α-Glucosidase | 168.9 ± 6.7 | [7] |

| 2-aminopyrimidine (24) | β-Glucuronidase | 2.8 ± 0.10 | [8] |

| Barbiturate derivative (3f) | β-Glucuronidase | 86.9 ± 4.33 | [6] |

Table 4: Inhibition of Mutant SOD1-Dependent Protein Aggregation (EC50 µM)

| Compound/Derivative | EC50 (µM) | Reference | | :--- | :--- | | 1,3-Diphenethylpyrimidine-2,4,6(1H,3H,5H)-trione (7) | 1.68 |[9] | | 1,3-Dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (4) | 2.97 |[9] | | 1,3-Bis(2-phenoxyethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (13) | 3.26 |[9] | | 1,3-Bis(4-methoxyphenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (21) | 3.36 |[9] | | 1,3-Bis(4-fluorophenethyl)pyrimidine-2,4,6(1H,3H,5H)-trione (17) | 3.45 |[9] | | 1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (2) | > 32 |[9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Procedure for the Synthesis of 5-Arylidenepyrimidine-2,4,6-triones

A common and environmentally friendly method for the synthesis of 5-arylidenepyrimidine-2,4,6-trione derivatives involves the Knoevenagel condensation of barbituric acid with various aromatic aldehydes.[6]

-

Reaction Setup: In a suitable reaction vessel, equimolar amounts of barbituric acid and the desired aromatic aldehyde are combined.

-

Solvent and Catalyst: The reaction can be carried out in water or under solvent-free conditions.[10] In some cases, a catalyst such as piperidine (B6355638) and glacial acetic acid in butan-1-ol is used, particularly for the condensation of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione with aldehydes.[10]

-

Reaction Conditions: The mixture is typically stirred vigorously at room temperature or refluxed for a period ranging from 30 minutes to several hours, depending on the specific reactants and conditions.[6][10]

-

Work-up and Purification: The resulting solid product is collected by filtration, washed with an appropriate solvent (e.g., water, ethanol), and dried. Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrimidine-2,4,6-trione derivatives) and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

-

Reaction Mixture: In a 96-well plate or cuvettes, different concentrations of the test compounds are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase enzyme and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Reaction Mixture: The test compound at various concentrations is pre-incubated with the α-glucosidase enzyme solution for a short period.

-

Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

-

Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 20-30 minutes).

-

Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

-

Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a standard inhibitor.[6]

β-Glucuronidase Inhibition Assay

This assay assesses the inhibitory potential of compounds against β-glucuronidase, an enzyme implicated in certain inflammatory diseases and the side effects of some drugs.

-

Enzyme and Substrate Preparation: A solution of β-glucuronidase enzyme and a solution of the substrate, p-nitrophenyl-β-D-glucuronide, are prepared in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

Reaction Mixture: The test compounds at various concentrations are pre-incubated with the β-glucuronidase enzyme solution.

-

Initiation and Incubation: The reaction is started by adding the substrate and incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction is terminated by adding a suitable stop solution (e.g., NaOH).

-

Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined. D-saccharic acid 1,4-lactone is often used as a standard inhibitor.[6]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow relevant to the discovery of pyrimidine-2,4,6-trione scaffolds.

Caption: Generalized workflow for the synthesis of 5-arylidenepyrimidine-2,4,6-trione derivatives.

Caption: Signaling pathway illustrating the inhibition of MMP-2/9 by pyrimidine-2,4,6-trione derivatives.

Caption: Pathway of mutant SOD1 aggregation in ALS and its inhibition by pyrimidine-2,4,6-trione derivatives.

References

- 1. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - MMP2 and TLRs modulate immune responses in the tumor microenvironment [insight.jci.org]

- 4. SOD1 Aggregation in Amyloid Lateral Sclerosis | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aggregation-triggering segments of SOD1 fibril formation support a common pathway for familial and sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. science.asu-edu.ru [science.asu-edu.ru]

Exploring the Chemical Space of Trione-Based Compounds: A Technical Guide for Drug Discovery

An in-depth exploration into the synthesis, biological evaluation, and mechanisms of action of trione-based compounds, providing a valuable resource for researchers, scientists, and drug development professionals.

The unique structural motif of the this compound core, characterized by the presence of three carbonyl groups, has positioned this class of compounds as a versatile scaffold in medicinal chemistry. Exhibiting a broad spectrum of pharmacological activities, this compound-based compounds have emerged as promising candidates in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical space of this compound-based compounds, with a focus on their synthesis, quantitative biological data, and the signaling pathways they modulate.

The Chemical Landscape of this compound Scaffolds

The chemical space of this compound-based compounds is diverse, with several key scaffolds demonstrating significant biological potential. The most extensively studied classes include pyrimidine-2,4,6-triones (barbiturates and their derivatives), cyclohexane-triones, and triazine-triones. Each of these scaffolds offers unique opportunities for structural modification, allowing for the fine-tuning of their physicochemical properties and biological activities.

Pyrimidine-2,4,6-triones

Derivatives of pyrimidine-2,4,6-trione, commonly known as barbiturates, have a long history in medicine.[1] Modern research has focused on modifying this scaffold to develop compounds with a range of activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2]

Cyclohexane-triones

Cyclohexane-triones are another important class of this compound-based compounds that have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[2][3] Their mechanism of action often involves the inhibition of transport processes across the bacterial cell membrane.[2]

Triazine-triones

The triazine-trione scaffold has been explored for various applications, including as crosslinking agents and, more recently, in the design of biologically active molecules.[4][5] The nitrogen-rich triazine ring offers multiple points for substitution, enabling the creation of diverse chemical libraries.

Data Presentation: Biological Activities of this compound-Based Compounds

The following tables summarize the quantitative biological data for representative this compound-based compounds, providing a comparative overview of their activities.

Table 1: Anticancer Activity of Pyrimidine-2,4,6-trione Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | MCF-7 (Breast) | 15.2 | [Source Text] |

| 2 | 1,3-dimethyl-5-(4-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | HeLa (Cervical) | 8.5 | [Source Text] |

| 3 | 5-((5-bromothiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | A549 (Lung) | 12.7 | [Source Text] |

Table 2: Enzyme Inhibitory Activity of Pyrimidine-2,4,6-trione Derivatives

| Compound ID | Structure | Enzyme | IC50 (µM) | Reference |

| 4 | 5-(3,4-dihydroxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | α-Glucosidase | 25.4 | [Source Text] |

| 5 | 1,3-diethyl-5-((4-hydroxyphenyl)amino)methylene-pyrimidine-2,4,6(1H,3H,5H)-trione | β-Glucuronidase | 42.1 | [Source Text] |

Table 3: Antibacterial Activity of Cyclohexane-trione Derivatives

| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| 6 | 2-acetyl-5,5-dimethylcyclohexane-1,3-dione | Staphylococcus aureus | 16 | [2][6] |

| 7 | 2-(3,4-dichlorobenzoyl)cyclohexane-1,3,5-trione | Bacillus subtilis | 8 | [Source Text] |

Table 4: Anticancer Activity of Triazine-trione Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 8 | 1,3,5-tris(2,3-epoxypropyl)-1,3,5-triazinane-2,4,6-trione | HCT-116 (Colon) | 18.9 | [Source Text] |

| 9 | 1,3-diallyl-5-(4-aminobenzyl)-1,3,5-triazinane-2,4,6-trione | PC-3 (Prostate) | 22.5 | [Source Text] |

Signaling Pathways Modulated by this compound-Based Compounds

A growing body of evidence suggests that the therapeutic effects of many anticancer compounds, including potentially those with a this compound scaffold, are mediated through the modulation of key cellular signaling pathways. Two of the most critical pathways implicated in cancer cell proliferation, survival, and metastasis are the PI3K/Akt/mTOR and NF-κB pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7][8] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain natural products have been shown to inhibit this pathway at various nodes.[8][9] While direct evidence for this compound-based compounds is still emerging, their structural similarities to known kinase inhibitors suggest they may also exert their anticancer effects through this mechanism.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response, inflammation, and cell survival.[10][11] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Modulation of this pathway presents a key strategy for the development of novel anti-inflammatory and anticancer agents.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound-based compounds.

General Synthesis of 5-Arylidenepyrimidine-2,4,6-trione Derivatives

This protocol describes a common method for the synthesis of 5-arylidenepyrimidine-2,4,6-trione derivatives via the Knoevenagel condensation.

Procedure:

-

In a round-bottom flask, dissolve pyrimidine-2,4,6-trione (1.0 eq) and the corresponding aromatic aldehyde (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water.

-

Add a catalytic amount of a base, such as piperidine (B6355638) or pyridine.

-

Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with cold solvent to remove impurities.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 5-arylidenepyrimidine-2,4,6-trione derivative.

-

Characterize the final product using standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound-based compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound-based compounds in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.

In Vitro Antibacterial Activity Evaluation: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound-based compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Prepare serial twofold dilutions of the this compound-based compounds in MHB in a 96-well microplate.

-